REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]2[CH:10]=[CH:9][NH:8][C:4]=2[N:5]=[CH:6][N:7]=1.[B-](F)(F)(F)[F:12].[B-](F)(F)(F)F.C1[N+]2(CCl)CC[N+](F)(CC2)C1>C(#N)C.CC(O)=O>[Cl:1][C:2]1[C:3]2[C:10]([F:12])=[CH:9][NH:8][C:4]=2[N:5]=[CH:6][N:7]=1 |f:1.2.3|
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Name
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|
Quantity
|
5.01 g
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Type
|
reactant
|
Smiles
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ClC=1C2=C(N=CN1)NC=C2
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Name
|
|
Quantity
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17.32 g
|
Type
|
reactant
|
Smiles
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[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)CCl)F
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Name
|
|
Quantity
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250 mL
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Type
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solvent
|
Smiles
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C(C)#N
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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CC(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Type
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CUSTOM
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Details
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The resulting mixture is stirred at 70° C. under argon for 16 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The mixture is concentrated in vacuo
|
Type
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DISSOLUTION
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Details
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The residue is dissolved in a mixture of DCM-ethyl acetate (1:1, 50 mL)
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Type
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FILTRATION
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Details
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filtered through celite
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Type
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CONCENTRATION
|
Details
|
The filtrate is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is purified by flash chromatography on silica gel (0-0.7% MeOH-DCM)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
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Smiles
|
ClC=1C2=C(N=CN1)NC=C2F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |